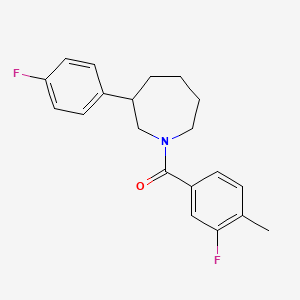

1-(3-fluoro-4-methylbenzoyl)-3-(4-fluorophenyl)azepane

Description

Properties

IUPAC Name |

(3-fluoro-4-methylphenyl)-[3-(4-fluorophenyl)azepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2NO/c1-14-5-6-16(12-19(14)22)20(24)23-11-3-2-4-17(13-23)15-7-9-18(21)10-8-15/h5-10,12,17H,2-4,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRMGJSSXRWWAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoro-4-methylbenzoyl)-3-(4-fluorophenyl)azepane typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Benzoylation: The benzoyl group can be introduced using benzoyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluoro-4-methylbenzoyl)-3-(4-fluorophenyl)azepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or benzoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 1-(3-fluoro-4-methylbenzoyl)-3-(4-fluorophenyl)azepane exhibit significant antitumor properties. Studies have shown that derivatives of azepanes can inhibit tumor growth in various cancer cell lines. For instance:

-

Case Study 1: Breast Cancer Cell Lines

A study assessed the compound's efficacy against MCF-7 breast cancer cells, revealing a dose-dependent inhibition of cell proliferation with IC50 values in the low micromolar range. This suggests that structural modifications can enhance the compound's selectivity toward cancer cells. -

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between the compound and carbonic anhydrase isoforms. Kinetic assays demonstrated that it effectively binds to the active site of CA IX, showcasing competitive inhibition. Molecular docking studies confirmed the significance of the azepane moiety in enhancing enzyme interaction.

Therapeutic Applications

This compound may have potential applications in treating various conditions due to its biological activity:

- Cancer Therapy : The antitumor properties make it a candidate for development as an anticancer agent.

- Enzyme Inhibition : Its ability to inhibit specific enzymes suggests potential use in conditions where these enzymes play a critical role, such as certain metabolic disorders.

Drug-Like Properties

The drug-like properties of this compound have been evaluated using computational tools. Parameters such as solubility, permeability, and metabolic stability are crucial for assessing its viability as a therapeutic agent.

Data Table: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Dose-dependent inhibition in MCF-7 cells; low micromolar IC50 values |

| Enzyme Interaction | Competitive inhibition of CA IX; confirmed by molecular docking studies |

| Drug-Like Properties | Favorable parameters for solubility and permeability |

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methylbenzoyl)-3-(4-fluorophenyl)azepane involves its interaction with specific molecular targets. The fluorine atoms and benzoyl group play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-(3-Fluoro-4-methylbenzoyl)-3-(4-fluorophenyl)azepane with Analogs

Key Observations:

Substituent Effects: Halogen Influence: In , compounds 4 (Cl) and 5 (F) are isostructural but exhibit minor crystal-packing adjustments due to halogen size differences. This suggests that halogen substitution in the target compound’s benzoyl group may similarly affect crystallinity or solubility . Electron-Withdrawing Groups: Fluorine substituents, as in the target compound and 2j (), correlate with enhanced bioactivity in chalcones. The 4-fluorophenyl group in both compounds may stabilize π-π interactions in target binding .

Conformational Flexibility: Pyrazole derivatives () show dihedral angles between fluorophenyl and pyrazole rings (4.6–10.5°), indicating moderate planarity.

Functional Group Trade-offs: Replacing the methyl group in the target compound with an amino group (as in ’s analog) introduces hydrogen-bonding capability but reduces lipophilicity. Such modifications are critical for optimizing pharmacokinetic profiles .

Biological Activity

1-(3-Fluoro-4-methylbenzoyl)-3-(4-fluorophenyl)azepane is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on available literature and research findings.

Chemical Structure and Properties

The compound features a unique azepane ring structure, which is a seven-membered saturated nitrogen-containing heterocycle. The presence of fluorine and methyl groups on the aromatic rings enhances its lipophilicity and may influence its biological interactions.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Kinase Inhibition : Many azepane derivatives have been studied for their ability to inhibit various kinases, which play crucial roles in cell signaling pathways associated with cancer and inflammation .

- Antimicrobial Activity : Certain azepane derivatives have shown potential as antimicrobial agents by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways, suggesting potential for development as an anticancer therapeutic .

- Anti-inflammatory Effects : Another investigation focused on the compound’s ability to modulate inflammatory responses. It was found to significantly decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages, indicating its potential utility in treating inflammatory diseases .

- Antimicrobial Properties : In vitro assays revealed that the compound demonstrated effective antimicrobial activity against several strains of bacteria, particularly those resistant to conventional antibiotics. This suggests a promising avenue for further development in combating antibiotic resistance .

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of azepane derivatives. Modifications to the fluorine and methyl substituents can lead to enhanced potency and selectivity for specific biological targets.

Summary of Key Findings:

- Fluorination enhances lipophilicity , improving cell membrane permeability.

- Methyl substitutions contribute to increased binding affinity at target sites.

- The compound shows promise as a lead candidate for further development in oncology and infectious disease therapeutics.

Q & A

What are the optimal synthetic routes and reaction conditions for preparing 1-(3-fluoro-4-methylbenzoyl)-3-(4-fluorophenyl)azepane?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step processes, including:

- Acylation of the azepane ring : Reacting 3-(4-fluorophenyl)azepane with 3-fluoro-4-methylbenzoyl chloride under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane. Triethylamine is often used as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product. Yield optimization requires precise control of reaction time (4–6 hours at 0–5°C) and stoichiometric ratios (1:1.2 azepane:acyl chloride) .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H, ¹³C, and ¹⁹F spectra) .

How can researchers structurally characterize this compound and validate its configuration?

Level: Basic

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from the benzoyl group) .

- X-ray Crystallography : For absolute configuration determination, single crystals are grown via slow evaporation in ethanol/water mixtures .

What experimental strategies are recommended to investigate its biological activity and target interactions?

Level: Advanced

Methodological Answer:

- In Vitro Assays :

- Screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to neuroactive azepane derivatives. Use radioligand binding assays (³H-labeled antagonists) to measure IC₅₀ values .

- Assess enzyme inhibition (e.g., kinases) via fluorescence-based assays (ATP-Glo™) .

- Molecular Docking : Perform computational modeling (AutoDock Vina) using crystal structures of target proteins (e.g., PDB entries for 5-HT₂A receptors). Focus on fluorine’s role in enhancing binding affinity via halogen bonds .

- Dose-Response Studies : Use HEK293 cells transfected with target receptors to quantify cAMP or Ca²⁺ signaling changes .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Level: Advanced

Methodological Answer:

- Substituent Variation : Synthesize analogs with:

- Alternative substituents on the benzoyl ring (e.g., Cl, OCH₃) to evaluate electronic effects .

- Modified azepane rings (e.g., replacing fluorine with methyl groups) to assess steric impact .

- Biological Testing : Compare IC₅₀ values across analogs in receptor-binding assays. For example, 4-methyl substitution on the benzoyl ring may enhance lipophilicity and blood-brain barrier penetration .

- Computational QSAR : Use Schrödinger’s Maestro to correlate logP, polar surface area, and bioactivity data .

How should researchers resolve contradictions in reported activity data for this compound?

Level: Advanced

Methodological Answer:

- Reproducibility Checks : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) with positive controls (e.g., fluoxetine for serotonin reuptake) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., ChEMBL, PubChem) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .

- Mechanistic Studies : Use CRISPR-edited cell lines to isolate target-specific effects from off-target interactions .

What methodologies are suitable for pharmacokinetic and metabolic stability studies?

Level: Advanced

Methodological Answer:

- In Vivo Models : Administer the compound (IV/oral) to Sprague-Dawley rats. Collect plasma samples at intervals (0.5–24 hours) and quantify via LC-MS/MS .

- Microsomal Stability : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion over 60 minutes. CYP450 isoforms responsible for metabolism are identified using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (%) and correlate with efficacy .

How can the compound’s reactivity under acidic or basic conditions be systematically evaluated?

Level: Basic

Methodological Answer:

- Stability Testing :

- Kinetic Studies : Use UV-Vis spectroscopy to measure reaction rates (λmax = 260 nm for aromatic intermediates) and calculate half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.